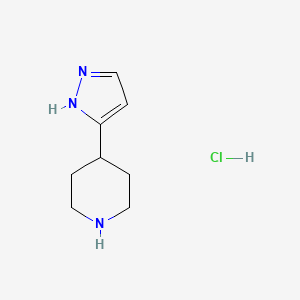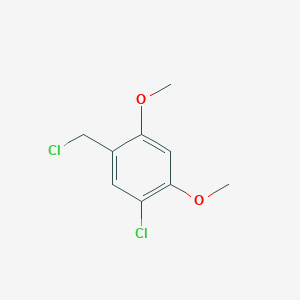![molecular formula C6H3ClN2S B13671485 5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
5-Chlorothieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 5-position of the thienopyrimidine ring enhances its reactivity and potential for various chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophene undergoes cyclization with formamide or other suitable reagents to form the pyrimidone ring.
Bromination: The pyrimidone is then brominated to introduce a bromine atom at the desired position.
Chlorination: Finally, the brominated compound is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often rely on the same synthetic routes but are optimized for large-scale production. The use of standard laboratory equipment and the avoidance of chromatography for purification make the process more practical for industrial applications .
化学反応の分析
Types of Reactions
5-Chlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
5-Chlorothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential as enzyme inhibitors and other biological activities.
Industry: Used in the development of new materials and as intermediates in various chemical processes.
作用機序
The mechanism of action of 5-Chlorothieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. For example, some derivatives have been shown to inhibit HIV-1 reverse transcriptase by binding to the enzyme’s active site, thereby preventing viral replication .
類似化合物との比較
Similar Compounds
- 4-Chlorothieno[2,3-d]pyrimidine
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 2-Chlorothieno[2,3-d]pyrimidine
Uniqueness
5-Chlorothieno[2,3-d]pyrimidine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of derivatives that can be synthesized. This positioning allows for targeted modifications that can enhance its biological activity and specificity compared to other similar compounds .
特性
分子式 |
C6H3ClN2S |
|---|---|
分子量 |
170.62 g/mol |
IUPAC名 |
5-chlorothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H |
InChIキー |
JBILVJQFDWVUBM-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CSC2=NC=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)



![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B13671436.png)






![2-(2-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13671471.png)

